Z-Cys(Bzl)-ONp
Description
Z-Cys(Bzl)-ONp (S-Benzyl-N-benzyloxycarbonyl-L-cysteine p-nitrophenyl ester; CAS 3401-37-4) is a protected cysteine derivative widely employed in peptide synthesis. Its structure features dual protective groups: a benzyl (Bzl) group on the sulfur atom and a benzyloxycarbonyl (Z) group on the amino terminus, ensuring selective reactivity during coupling reactions. The p-nitrophenyl (ONp) ester moiety enhances its electrophilicity, facilitating efficient amino acid activation .
Properties
IUPAC Name |
(4-nitrophenyl) 3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPKVCBYFUURJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304071 | |
| Record name | ST50409227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-37-4 | |
| Record name | NSC164097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50409227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Synthetic Strategy
Z-Cys(Bzl)-ONp is synthesized through a three-stage process: (1) protection of the cysteine amino group with a benzyloxycarbonyl (Z) group, (2) protection of the thiol side chain with a benzyl (Bzl) group, and (3) activation of the carboxyl group as a p-nitrophenyl (ONp) ester . This sequence ensures compatibility with solid-phase peptide synthesis (SPPS) and solution-phase methodologies, enabling selective deprotection during subsequent coupling steps.
The amino protection step employs benzyloxycarbonyl chloride (Z-Cl) under Schotten-Baumann conditions, where cysteine is suspended in a biphasic system of aqueous sodium hydroxide and dichloromethane (DCM). The Z group is introduced at pH 9–10, with yields exceeding 85% under optimized stoichiometry . Thiol protection follows using benzyl bromide in the presence of a mild base such as triethylamine (TEA), achieving near-quantitative conversion within 2 hours at 0–5°C .
Carboxyl Activation via p-Nitrophenyl Ester Formation
The final step involves converting the carboxyl group into an active ester using p-nitrophenol and a carbodiimide-based coupling agent. Dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) is typically employed in anhydrous DCM or tetrahydrofuran (THF) . The reaction proceeds via an intermediate O-acylisourea, which reacts with p-nitrophenol to yield the ONp ester (Fig. 1).
Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Coupling Agent | DCC (1.2 eq) | |
| Activator | HOBt (1.1 eq) | |
| Reaction Temperature | 0°C → 25°C (gradual warming) | |
| Reaction Time | 12–18 hours | |
| Yield | 70–78% |
Side reactions, such as racemization or premature ester hydrolysis, are mitigated by maintaining anhydrous conditions and limiting exposure to ambient moisture . Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) isolates this compound in >95% purity .
Industrial-Scale Production Adaptations
Large-scale synthesis necessitates modifications to enhance efficiency and safety. Automated peptide synthesizers employ continuous-flow reactors to maintain precise stoichiometric control, reducing reagent excess from 1.5 eq to 1.1 eq . Solvent recovery systems are integrated to minimize waste, with DCM and THF recycled through fractional distillation .
A patented protocol highlights the use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as an alternative coupling agent, achieving 82% yield in 6 hours at 25°C . This method bypasses the formation of dicyclohexylurea (DCU), a byproduct that complicates filtration in industrial settings .
Kinetic and Mechanistic Insights
The coupling rate constant () for ONp ester formation is temperature-dependent, with at 23°C for Z-protected derivatives . Activation energy () calculations suggest a nucleophilic acyl substitution mechanism, where the p-nitrophenolate ion acts as the leaving group . Comparative studies indicate that electron-withdrawing substituents on the aryl ester enhance reactivity, as evidenced by the value for this compound being 1.8× higher than its Boc-protected analog .
Challenges and Optimization Strategies
Common challenges include:
-
Incomplete Thiol Protection : Residual free thiols can lead to disulfide formation. This is addressed by using a 20% molar excess of benzyl bromide and extended reaction times (up to 4 hours) .
-
Ester Hydrolysis : Moisture ingress during storage degrades the ONp ester. Lyophilization and storage at −20°C under argon extend shelf life to 12 months .
-
Racemization : Elevated temperatures during carboxyl activation induce epimerization. Maintaining reactions below 25°C and using HOBt as a racemization suppressor limit this to <2% .
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions: Z-Cys(Bzl)-ONp undergoes various chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Deprotection Reactions: The Cbz and benzyl protecting groups can be removed under specific conditions to yield free cysteine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Deprotection Reactions: The Cbz group can be removed using hydrogenation with palladium on carbon, while the benzyl group can be removed using strong acids like trifluoroacetic acid.
Major Products Formed:
Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.
Deprotection Reactions: The major products are free cysteine derivatives.
Scientific Research Applications
Z-Cys(Bzl)-ONp has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in the protection of cysteine residues.
Protein Engineering: The compound is used in the modification of proteins to introduce specific functional groups.
Bioconjugation: It is employed in the conjugation of peptides and proteins with other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: this compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Z-Cys(Bzl)-ONp involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of amide or ester bonds. The Cbz and benzyl protecting groups are stable under a variety of conditions, allowing for selective deprotection when needed.
Comparison with Similar Compounds
Key Properties :
- Physical Parameters : Boiling point = 674.8°C (760 mmHg), density = 1.321 g/cm³, refractive index = 1.626, and flash point = 361.9°C .
- Stability : Stable in DMF but undergoes rapid degradation in other solvents (e.g., half-life = 30 minutes in DMF vs. 140 minutes in ethyl acetate) .
- Storage : Requires refrigeration at 2–8°C to maintain integrity .
Z-Cys(Bzl)-ONp is critical in constructing disulfide bonds and stabilizing cysteine residues during solid-phase peptide synthesis. Its reactivity and protective group compatibility make it a staple in industrial and research settings, though it is strictly non-pharmacological .
Stability and Reactivity
This compound exhibits distinct behavior compared to other Z-protected p-nitrophenyl esters:
- Racemization Mechanism : this compound undergoes racemization via base-catalyzed pathways (e.g., in chloroform with triethylamine), with a rate constant of 0.4 M⁻¹s⁻¹. This is slower than BziLeuONp (6.1 M⁻¹s⁻¹) due to steric hindrance from the benzyl group .
- Solvent Effects: Unlike Z-Gln-ONp and Z-Asn-ONp, which are stable in polar aprotic solvents, this compound degrades rapidly in ethyl acetate, limiting its utility in non-DMF systems .
Structural and Functional Analogues
(a) Z-Lys(Z)-ONp (CAS 21160-82-7)
- Molecular Weight : 535.5 vs. 413.5 for this compound .
- Applications : Used for lysine protection; bulkier structure reduces racemization but complicates purification.
- Thermal Stability : Higher boiling point (736.2°C) and flash point (399.0°C) compared to this compound .
(b) Z-Cys(Trt)-OH (CAS 3257-18-9)
- Protective Group : Trityl (Trt) instead of Bzl.
- Solubility : Improved in organic solvents due to the trityl group but less reactive in coupling .
(c) Z-Met-ONp
- Reactivity : Faster degradation (half-life <15 minutes) but prone to oxidation, unlike sulfur-protected this compound .
Biological Activity
Z-Cys(Bzl)-ONp, or Z-Cysteine(Benzyl)-p-nitrophenyl ester, is a synthetic compound widely utilized in peptide synthesis and biochemical research. This article explores its biological activity, mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cysteine residue protected by a benzyl group and an esterified p-nitrophenyl group. The presence of the p-nitrophenyl moiety allows for its use as an active leaving group during peptide coupling reactions, while the benzyl group protects the thiol side chain of cysteine from premature reaction.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 357.42 g/mol |
| CAS Number | 3401-37-4 |
| Solubility | Soluble in organic solvents |
Biological Activity
This compound does not exhibit specific biological activity on its own; rather, its significance arises from its role as a building block in peptide synthesis. Peptides containing cysteine are essential for various biological functions due to the reactive nature of the thiol group, which can form disulfide bonds and participate in redox reactions.
Once incorporated into peptides, this compound can influence biological activity through:
- Disulfide Bond Formation: Cysteine residues can form disulfide bridges that stabilize protein structures.
- Redox Reactions: The thiol group can act as a reducing agent, participating in cellular redox processes.
- Enzyme Interactions: Peptides synthesized with this compound may interact with enzymes or receptors, influencing metabolic pathways.
Applications in Research
This compound is primarily used in:
- Peptide Synthesis: It serves as a key intermediate in synthesizing peptides that require cysteine for functionality.
- Biochemical Studies: Researchers utilize it to study the reactivity and interactions of cysteine-containing peptides under various conditions.
Comparative Analysis with Other Cysteine Derivatives
This compound shares similarities with other cysteine derivatives but has unique features due to its protecting groups. The following table compares this compound with related compounds:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Z-Cysteine-OH | Unprotected cysteine | Highly reactive; prone to oxidation |
| N-Carbobenzoxy-S-benzyl-L-cysteine | Similar protecting group | Lacks p-nitrophenyl ester functionality |
| Z-Cysteine-p-nitrophenyl ester | Directly comparable to this compound | Different protecting group affecting reactivity |
| Acetylcysteine | Acetylated cysteine | Primarily used for antioxidant properties |
Case Studies and Research Findings
-
Peptide Synthesis Optimization:
A study investigated the kinetics of hydrolysis and substitution reactions involving this compound. The findings suggested that optimizing conditions for peptide coupling reactions could enhance yields significantly . -
Therapeutic Peptides:
Research has demonstrated that peptides synthesized using this compound can exhibit biological activities similar to naturally occurring peptides like oxytocin. These studies emphasize the importance of the structure-activity relationship in designing therapeutic agents . -
Reactivity Challenges:
The reactive nature of cysteine poses challenges during peptide synthesis, such as side reactions like alkylation and oxidation. Therefore, effective strategies for protecting and deprotecting cysteine are critical for successful peptide synthesis .
Q & A
Q. How is Z-Cys(Bzl)-ONp used to activate carboxyl groups in peptide synthesis?
this compound serves as a p-nitrophenyl ester, activating carboxyl groups for nucleophilic attack during coupling reactions. For example, Boc-Asn-ONp can be coupled with HOBt in a 50% DMF/methylene chloride mixture without DCC, enabling efficient amide bond formation while minimizing side reactions . This method is particularly useful for coupling sterically hindered residues.
Q. What solvent systems are optimal for handling this compound in synthetic workflows?
this compound exhibits stability in DMF (30-minute half-life) but degrades rapidly in acetic acid (140 minutes in ethyl acetate) . For prolonged reactions, DMF is preferred to maintain ester integrity. Pre-dissolving the compound in DMF at controlled temperatures (0–4°C) can further reduce hydrolysis risks during storage.
Q. How do physical properties like solubility and logP influence experimental design with this compound?
With a logP of 5.64 and solubility of 3.8×10⁻⁴ g/L in water (25°C), this compound is highly lipophilic . Researchers should use organic solvents (e.g., DMF, THF) for dissolution and prioritize anhydrous conditions to prevent premature hydrolysis. Its low aqueous solubility also necessitates purification via non-polar solvents in reverse-phase chromatography.
Q. What storage conditions are critical for maintaining this compound stability?
Store at 2–8°C in airtight, light-protected containers to prevent thermal degradation and moisture absorption. Its low vapor pressure (4.56×10⁻¹⁸ mmHg at 25°C) minimizes volatility losses, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. What mechanistic pathways explain this compound racemization under basic conditions?
Racemization occurs via two proposed pathways: (1) direct abstraction of the α-hydrogen by base, forming a planar enolate intermediate, or (2) transient thioester formation at the cysteine side chain, enabling reversible stereoinversion . Kinetic studies in chloroform (20°C) show a racemization rate constant of 0.4 M⁻¹s⁻¹ under triethylamine, suggesting base strength and solvent polarity critically influence pathway dominance .
Q. How does solvent choice impact the reaction kinetics of this compound in peptide couplings?
In DMF, this compound has a 30-minute half-life, compared to Z-Phe-ONp (9 minutes), due to reduced solvolysis in aprotic solvents . Polar aprotic solvents stabilize the transition state during coupling, while protic solvents (e.g., ethanol) accelerate ester hydrolysis. Researchers should optimize solvent polarity to balance reactivity and stability.
Q. What strategies mitigate racemization during this compound-mediated couplings?
(i) Use HOBt or Oxyma additives to accelerate coupling rates, reducing exposure time to basic conditions. (ii) Lower reaction temperatures (0–4°C) to slow enolate formation. (iii) Replace triethylamine with weaker bases (e.g., DIEA) in chloroform, which reduces racemization to 0.025 M⁻¹s⁻¹ .
Q. How does this compound compare to other p-nitrophenyl esters in protecting group compatibility?
Unlike Z-Asn-ONp or Z-Gln-ONp, this compound’s S-benzyl group introduces steric hindrance, slowing coupling rates but enhancing selectivity in multi-step syntheses. Comparative studies in DMF show this compound degrades 2–3× faster than Z-Leu-ONp, necessitating stricter time controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
